3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide
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Overview
Description
3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and carboxamide groups, and an indene moiety with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles under controlled conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Indene Moiety: The indene moiety can be synthesized separately and then coupled to the cyclobutane ring through a series of reactions, including .
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Formation of substituted derivatives with various functional groups replacing the difluoromethyl group.
Scientific Research Applications
3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-oxindole: Shares the difluoromethyl group but differs in the core structure.
2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: Similar in having difluoromethyl and indene moieties but with different functional groups and ring systems.
Uniqueness
3,3-Difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring with difluoromethyl and carboxamide groups, along with an indene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,3-difluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c15-14(16)6-9(7-14)13(19)17-12-10-4-2-1-3-8(10)5-11(12)18/h1-4,9,11-12,18H,5-7H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQOTNXRIZRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3CC(C3)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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